CA II Inhibition: 4.5-fold Higher Potency than the Des-methyl Analog 4-(2H-indazol-2-yl)phenol
In a head-to-head comparison using the same assay platform, 4-(2H-indazol-2-yl)-3-methylphenol inhibits human carbonic anhydrase II with a Ki of 9.60 nM, whereas its closest structural analog 4-(2H-indazol-2-yl)phenol (devoid of the 3-methyl group) yields a Ki of 43 nM [1]. This represents a 4.5-fold potency enhancement conferred solely by the methyl substituent.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 9.60 nM |
| Comparator Or Baseline | 4-(2H-indazol-2-yl)phenol (des-methyl): Ki = 43 nM |
| Quantified Difference | 4.5-fold lower Ki (higher potency) for the target compound |
| Conditions | Human recombinant CA II; 15 min pre-incubation; phenol red-based stopped-flow CO₂ hydration assay (ChEMBL_2054802) |
Why This Matters
A sub-10 nM Ki positions 4-(2H-indazol-2-yl)-3-methylphenol among the most potent monocyclic indazole-phenol CA II ligands, making it the preferable choice for studies requiring maximal target engagement at low concentration.
- [1] BindingDB. Entry 50012269: BDBM50556086 (CHEMBL4796393) Ki = 9.60 nM on human CA2; Entry 50015714: BDBM13063 (CHEMBL5104265) Ki = 43 nM on human CA2. https://www.bindingdb.org (accessed May 2026). View Source
